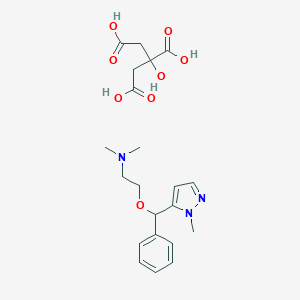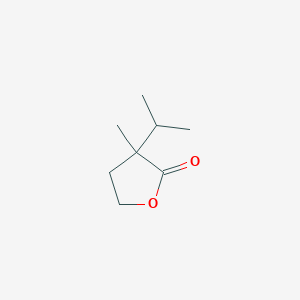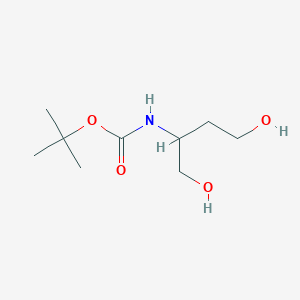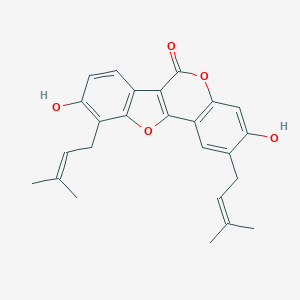
Sigmoidin K
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sigmoidin K is a novel compound that has been gaining attention in the scientific community due to its potential applications in various research fields. It is a natural product that was first isolated from the roots of the plant, Sigmoidinella californica. In recent years, Sigmoidin K has been synthesized in the laboratory, making it more accessible for research purposes.
Mecanismo De Acción
The mechanism of action of Sigmoidin K is not fully understood. However, it is believed to interact with ion channels and modulate their activity. This leads to changes in cellular signaling, which can result in various physiological effects.
Efectos Bioquímicos Y Fisiológicos
Sigmoidin K has been shown to have various biochemical and physiological effects. In cancer cells, it has been found to inhibit cell growth and induce cell death. In neurons, it has been found to modulate the activity of ion channels, leading to changes in cellular signaling. In immune cells, it has been shown to modulate the immune response, leading to changes in cytokine production and cell activation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Sigmoidin K has several advantages for lab experiments. It is a natural product that can be synthesized in the laboratory, making it more accessible for research purposes. It has also been shown to have potential applications in various research fields, making it a versatile compound for scientific investigation. However, there are also limitations to using Sigmoidin K in lab experiments. Its complex synthesis method requires expertise in organic chemistry, and it can be difficult to obtain in large quantities.
Direcciones Futuras
For Sigmoidin K research include investigating its mechanism of action, exploring its potential applications in other research fields, and optimizing its synthesis method.
Aplicaciones Científicas De Investigación
Sigmoidin K has been found to have potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, Sigmoidin K has been shown to inhibit the growth of cancer cells and induce cell death. In neuroscience, Sigmoidin K has been found to modulate the activity of ion channels, which are important for neuronal signaling. In immunology, Sigmoidin K has been shown to modulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.
Propiedades
Número CAS |
158020-56-5 |
|---|---|
Nombre del producto |
Sigmoidin K |
Fórmula molecular |
C25H24O5 |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
3,9-dihydroxy-2,10-bis(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one |
InChI |
InChI=1S/C25H24O5/c1-13(2)5-7-15-11-18-21(12-20(15)27)29-25(28)22-17-9-10-19(26)16(8-6-14(3)4)23(17)30-24(18)22/h5-6,9-12,26-27H,7-8H2,1-4H3 |
Clave InChI |
VKQDWKDFIFTOSW-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
SMILES canónico |
CC(=CCC1=CC2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
Otros números CAS |
158020-56-5 |
Sinónimos |
sigmoidin K |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




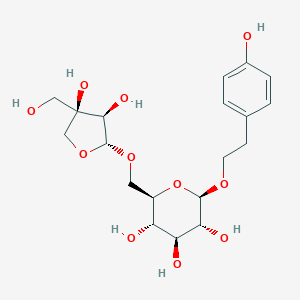
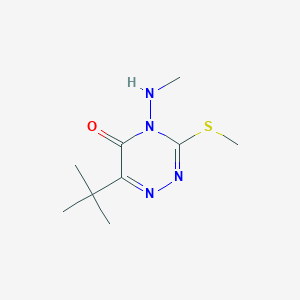
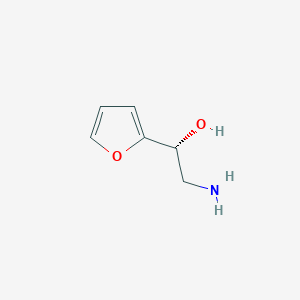
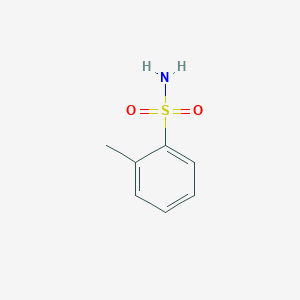
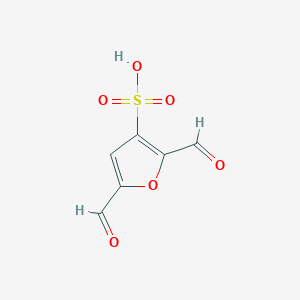
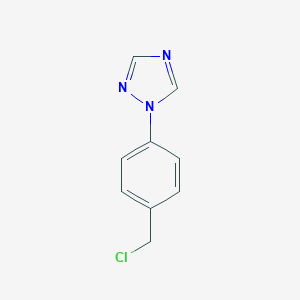
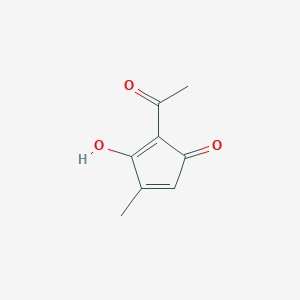
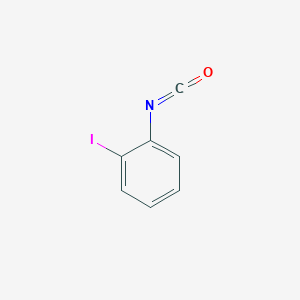
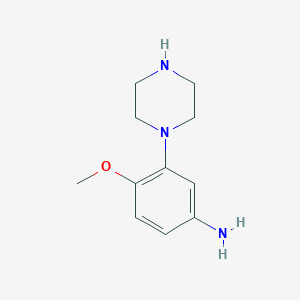
![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B139498.png)
